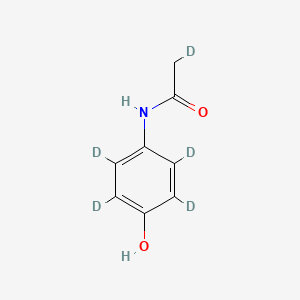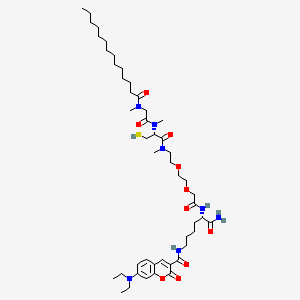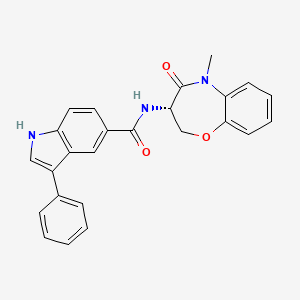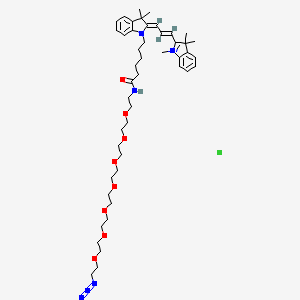
Cy3-PEG7-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG7-Azide is a fluorescent dye derivative of Cyanine 3, containing seven units of poly(ethylene glycol) and an azide group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG7-Azide typically involves the conjugation of Cyanine 3 with poly(ethylene glycol) and the subsequent introduction of an azide group. The process begins with the preparation of Cyanine 3, followed by the attachment of poly(ethylene glycol) units through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Cy3-PEG7-Azide primarily undergoes cycloaddition reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition. These reactions are highly specific and efficient, making this compound a valuable tool in click chemistry .
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications in chemical biology and materials science .
Scientific Research Applications
Cy3-PEG7-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and materials.
Biology: The compound is employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its fluorescent properties
Mechanism of Action
The mechanism of action of Cy3-PEG7-Azide involves its ability to undergo specific cycloaddition reactions with alkyne-containing molecules. The azide group in this compound reacts with the alkyne group to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and molecular labeling .
Comparison with Similar Compounds
Cy3-PEG4-Azide: Contains four units of poly(ethylene glycol) and an azide group.
Cy5-PEG7-Azide: A derivative of Cyanine 5 with seven units of poly(ethylene glycol) and an azide group.
Cy3-PEG7-Alkyne: Contains an alkyne group instead of an azide group, allowing it to undergo cycloaddition reactions with azide-containing molecules.
Uniqueness: Cy3-PEG7-Azide is unique due to its combination of a long poly(ethylene glycol) chain and an azide group, which provides enhanced solubility and reactivity. This makes it particularly useful for applications requiring high specificity and efficiency in bioconjugation and molecular labeling .
Properties
Molecular Formula |
C46H69ClN6O8 |
|---|---|
Molecular Weight |
869.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H |
InChI Key |
WCKSHTMNHGYQQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


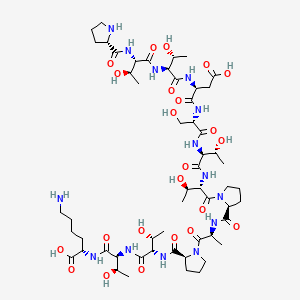

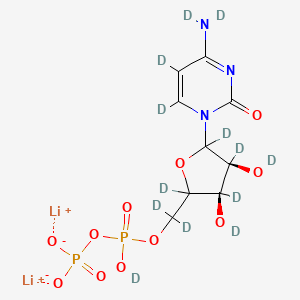
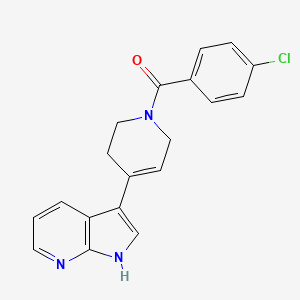


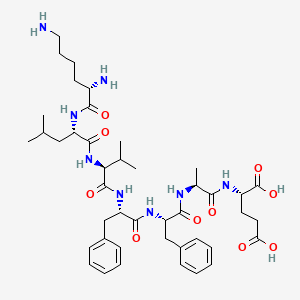
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
